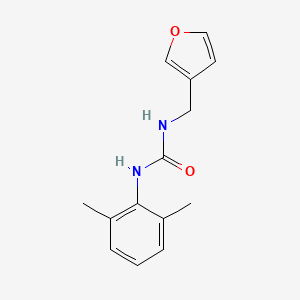
1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea, also known as CPU-0213, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and reducing inflammation. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea increases cAMP levels, which in turn activates protein kinase A (PKA) and downstream signaling pathways. This leads to the inhibition of inflammatory cytokine production and the promotion of cell survival.
Biochemical and Physiological Effects
1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea has been shown to have anti-inflammatory effects in various cell types, including macrophages, microglia, and astrocytes. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea in lab experiments is its specificity for PDE4. This allows for the selective inhibition of PDE4 without affecting other PDE isoforms. However, one limitation of using 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea. One area of research is the development of more potent and selective PDE4 inhibitors based on the structure of 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea. Another area of research is the investigation of the potential therapeutic applications of 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, the use of 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea in combination with other therapies, such as chemotherapy and radiation therapy, could be explored to enhance their efficacy.
Métodos De Síntesis
The synthesis of 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea involves the reaction of 2-pyrazol-1-ylphenylamine with cyclopropyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, and the product is purified by column chromatography. The yield of the reaction is typically around 50%.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(15-10-6-7-10)16-11-4-1-2-5-12(11)17-9-3-8-14-17/h1-5,8-10H,6-7H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMUYKPZHXHBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=CC=C2N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

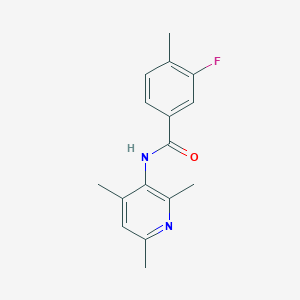

![N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B7526942.png)
![N-[3-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-methylamino]ethyl]phenyl]benzamide](/img/structure/B7526945.png)


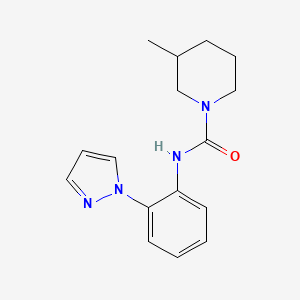
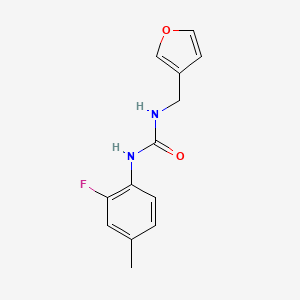
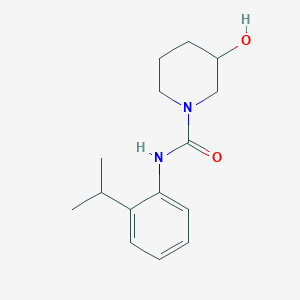
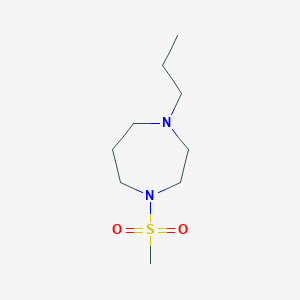


![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
